molecular formula C18H22N2O4S B2657687 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-cyclohexylacetate CAS No. 896306-81-3

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-cyclohexylacetate

Cat. No.: B2657687
CAS No.: 896306-81-3
M. Wt: 362.44
InChI Key: QFVSEKQICSXBIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-cyclohexylacetate is a complex organic molecule that features a combination of imidazole, thioether, pyranone, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-cyclohexylacetate can be achieved through a multi-step process involving the following key steps:

  • Formation of the Imidazole-Thioether Intermediate

      Starting Materials: 1-methyl-1H-imidazole and a suitable thiol reagent.

      Reaction Conditions: The imidazole is reacted with the thiol reagent in the presence of a base such as sodium hydride or potassium carbonate to form the imidazole-thioether intermediate.

  • Synthesis of the Pyranone Core

      Starting Materials: A suitable diketone or ketoester.

      Reaction Conditions: The diketone or ketoester undergoes cyclization under acidic or basic conditions to form the pyranone core.

  • Coupling of the Imidazole-Thioether Intermediate with the Pyranone Core

      Starting Materials: The imidazole-thioether intermediate and the pyranone core.

      Reaction Conditions: The two intermediates are coupled using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the desired compound.

  • Esterification

      Starting Materials: The coupled intermediate and cyclohexylacetic acid.

      Reaction Conditions: The esterification reaction is carried out using a suitable esterification reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

      Conditions: Typically carried out under acidic or basic conditions.

      Products: Oxidation of the thioether group to form sulfoxides or sulfones.

  • Reduction

      Reagents: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Typically carried out under anhydrous conditions.

      Products: Reduction of the carbonyl group to form alcohols.

  • Substitution

      Reagents: Nucleophiles such as amines, alcohols, or thiols.

      Conditions: Typically carried out under basic or acidic conditions.

      Products: Substitution of the ester group to form amides, ethers, or thioethers.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

    Catalysts: Acidic or basic catalysts such as sulfuric acid, hydrochloric acid, sodium hydroxide, or potassium carbonate.

Scientific Research Applications

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-cyclohexylacetate: has a wide range of scientific research applications:

  • Medicinal Chemistry

    • Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
    • Investigation of its pharmacokinetic and pharmacodynamic properties.
  • Organic Synthesis

    • Use as a building block for the synthesis of more complex molecules.
    • Study of its reactivity and functional group transformations.
  • Material Science

    • Exploration of its potential use in the development of new materials with unique properties.
    • Investigation of its thermal and mechanical properties.
  • Biological Research

    • Study of its interactions with biological macromolecules such as proteins and nucleic acids.
    • Investigation of its potential as a biochemical probe or tool.

Mechanism of Action

The mechanism of action of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-cyclohexylacetate is likely to involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects through the following pathways:

  • Enzyme Inhibition

    • Binding to the active site of an enzyme and inhibiting its activity.
    • Potential targets include proteases, kinases, and oxidoreductases.
  • Receptor Modulation

    • Binding to a receptor and modulating its activity.
    • Potential targets include G-protein coupled receptors (GPCRs) and ion channels.
  • Signal Transduction Pathways

    • Modulation of intracellular signaling pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway.
    • Potential effects on cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-cyclohexylacetate: can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

      6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl acetate: Lacks the cyclohexyl group, which may affect its biological activity and physicochemical properties.

      6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenylacetate: Contains a phenyl group instead of a cyclohexyl group, which may result in different interactions with molecular targets.

  • Uniqueness

    • The presence of the cyclohexyl group in This compound may confer unique steric and electronic properties, potentially leading to distinct biological activities and reactivity profiles.

Properties

IUPAC Name

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-cyclohexylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-20-8-7-19-18(20)25-12-14-10-15(21)16(11-23-14)24-17(22)9-13-5-3-2-4-6-13/h7-8,10-11,13H,2-6,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVSEKQICSXBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.